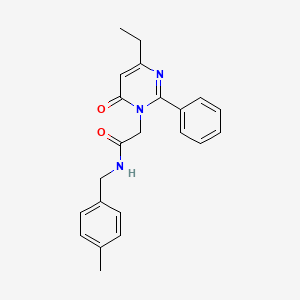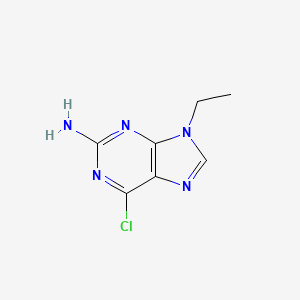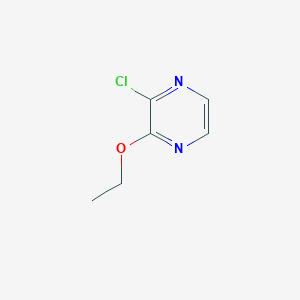![molecular formula C22H17BrN4O2S B2820959 4-[(6-bromo-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide CAS No. 422287-30-7](/img/no-structure.png)
4-[(6-bromo-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazolinone ring, a benzamide group, and a pyridine ring. The bromine atom on the quinazolinone ring would be a significant feature, as halogens are often involved in molecular interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The bromine atom could be involved in substitution reactions, while the carbonyl groups in the quinazolinone and benzamide moieties could participate in condensation or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a bromine atom could increase its molecular weight and potentially its reactivity . The carbonyl groups and nitrogen atoms could also influence its polarity and solubility .Scientific Research Applications
Synthesis and Antitumor Properties
- A study focused on the synthesis of water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, highlights the potential of such compounds in cancer treatment. These analogues were designed to increase aqueous solubility for better in vivo evaluation, with some showing significantly higher cytotoxicity than CB30865, retaining unique biochemical characteristics like delayed, non-phase-specific cell-cycle arrest (Bavetsias et al., 2002).
Antiviral and Cytotoxic Activities
- Novel 2,3-disubstitutedquinazolin-4(3H)-ones have been synthesized and evaluated for in vitro antiviral activity against HIV, HSV, and vaccinia viruses. A specific derivative exhibited notable antiviral activity against Herpes simplex and vaccinia viruses, demonstrating the potential of quinazolinone derivatives in antiviral research (Selvam et al., 2010).
Analgesic Activity
- Research into pyrazoles and triazoles bearing a quinazoline moiety explored their synthesis and analgesic activity. This study illustrates the diverse pharmacological applications of quinazolinone derivatives, including potential uses in pain management (Saad et al., 2011).
Antioxidant Activity
- Fused heterocyclic compounds derived from a tetrahydropyrimidine derivative have been investigated for their antioxidant activities. This research underscores the importance of quinazolinone derivatives in developing new antioxidant agents (Salem et al., 2015).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 6-bromo-4-oxo-2-thioxo-1,4-dihydroquinazoline-3-carbaldehyde with N-(pyridin-2-ylmethyl)benzamide in the presence of a suitable base and solvent.", "Starting Materials": [ "6-bromo-4-oxo-2-thioxo-1,4-dihydroquinazoline-3-carbaldehyde", "N-(pyridin-2-ylmethyl)benzamide", "Suitable base", "Solvent" ], "Reaction": [ "To a stirred solution of 6-bromo-4-oxo-2-thioxo-1,4-dihydroquinazoline-3-carbaldehyde (1.0 equiv) in a suitable solvent, a solution of N-(pyridin-2-ylmethyl)benzamide (1.2 equiv) in the same solvent is added dropwise at room temperature.", "The reaction mixture is stirred at room temperature for 24 hours.", "The reaction mixture is then quenched with water and extracted with a suitable organic solvent.", "The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The crude product is purified by column chromatography to afford the desired compound as a solid." ] } | |
CAS RN |
422287-30-7 |
Product Name |
4-[(6-bromo-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide |
Molecular Formula |
C22H17BrN4O2S |
Molecular Weight |
481.37 |
IUPAC Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C22H17BrN4O2S/c23-16-8-9-19-18(11-16)21(29)27(22(30)26-19)13-14-4-6-15(7-5-14)20(28)25-12-17-3-1-2-10-24-17/h1-11H,12-13H2,(H,25,28)(H,26,30) |
InChI Key |
KGOKQSCMUNSNRE-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2820876.png)

![5-(2-oxo-2-phenylethyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2820880.png)
![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2820886.png)

![2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2820889.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2820890.png)

![N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2820893.png)
![Methyl (2S,5S)-1-[2-[methyl(prop-2-enoyl)amino]acetyl]-5-phenylpyrrolidine-2-carboxylate](/img/structure/B2820894.png)

![1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2820896.png)
![N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2820897.png)
